3,5-Dimethyl-2,6-diphenyl-piperidin-4-one oxime
Overview
Description
3,5-Dimethyl-2,6-diphenyl-piperidin-4-one oxime is a chemical compound with the molecular formula C19H21NO. It belongs to the class of piperidinone oximes, which are known for their diverse applications in various fields such as chemistry, biology, and industry . This compound is characterized by the presence of two methyl groups and two phenyl groups attached to a piperidinone ring, with an oxime functional group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2,6-diphenyl-piperidin-4-one oxime typically involves the reaction of 3,5-dimethyl-2,6-diphenyl-piperidin-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-2,6-diphenyl-piperidin-4-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of strong nucleophiles such as alkoxides or amines.
Major Products Formed:
Oxidation: Formation of nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
3,5-Dimethyl-2,6-diphenyl-piperidin-4-one oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a corrosion inhibitor for mild steel in acidic environments.
Medicine: Explored for its potential pharmacological properties, including antiproliferative activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2,6-diphenyl-piperidin-4-one oxime involves its interaction with molecular targets such as metal surfaces and biological macromolecules. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective barrier that prevents further oxidation and degradation . In biological systems, it may interact with cellular components, affecting pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 1,3-Dimethyl-2,6-diphenyl-piperidin-4-one oxime
- 3,3-Dimethyl-2,6-diphenyl-piperidin-4-one oxime
- 3-Isopropyl-2,6-diphenyl-piperidin-4-one oxime
Comparison: Compared to its analogs, 3,5-Dimethyl-2,6-diphenyl-piperidin-4-one oxime exhibits unique properties such as higher inhibition efficiency in corrosion studies and distinct reactivity patterns in chemical reactions. Its structural features, including the specific positioning of methyl and phenyl groups, contribute to its unique behavior and applications .
Properties
IUPAC Name |
N-(3,5-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-13-17(21-22)14(2)19(16-11-7-4-8-12-16)20-18(13)15-9-5-3-6-10-15/h3-14,18-20,22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRQHDWKOLWYKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=NO)C)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386170 | |
Record name | 3,5-Dimethyl-2,6-diphenyl-piperidin-4-one oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67668-02-4 | |
Record name | 3,5-Dimethyl-2,6-diphenyl-piperidin-4-one oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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